Lipophilicity Modulation: Ethyl vs. Methyl Substituent Comparison
The 4-ethyl substituent in 4-ethyl-2-phenyl-1H-imidazole confers a distinct lipophilicity profile compared to its 4-methyl analog (4-methyl-2-phenylimidazole, CAS 827-43-0). The target compound has a computed XLogP3-AA of 2.6, whereas the 4-methyl analog exhibits a lower XLogP3-AA of approximately 2.1 [1]. This ΔLogP of +0.5 units represents a measurable increase in membrane permeability potential, which is critical for central nervous system (CNS) drug design where LogP values between 2 and 3 are often sought for optimal blood-brain barrier penetration .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | 4-Methyl-2-phenylimidazole (CAS 827-43-0); XLogP3-AA ≈ 2.1 |
| Quantified Difference | ΔLogP ≈ +0.5 (increased lipophilicity for the 4-ethyl derivative) |
| Conditions | Computational prediction using XLogP3 algorithm; values sourced from PubChem and GuideChem entries |
Why This Matters
A +0.5 LogP difference can significantly alter ADME properties, meaning the 4-ethyl compound cannot be directly substituted for the 4-methyl analog in lead optimization campaigns without re-evaluating pharmacokinetic profiles.
- [1] PubChem. 4-Ethyl-2-phenyl-4H-imidazole (CID 174448104). https://pubchem.ncbi.nlm.nih.gov/compound/4-ethyl-2-phenyl-4H-imidazole (accessed 2026-05-07). View Source
